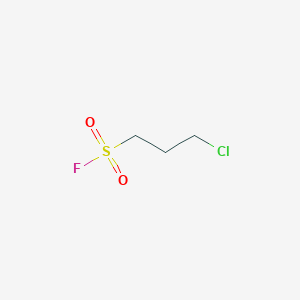

3-Chloropropane-1-sulfonyl fluoride

Descripción

Propiedades

IUPAC Name |

3-chloropropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAROYMFHLNNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to be reactive probes in chemical biology and molecular pharmacology.

Actividad Biológica

3-Chloropropane-1-sulfonyl fluoride (CPSF) is a sulfonyl fluoride compound that has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in enzyme inhibition and protein labeling. This article will explore the biological activity of CPSF, focusing on its mechanisms of action, applications in research, and relevant case studies.

CPSF is characterized by its electrophilic nature, which allows it to interact selectively with nucleophilic residues in proteins, particularly serine and cysteine residues. The sulfonyl fluoride group serves as a reactive warhead that can covalently modify target proteins, thereby inhibiting their function. This property makes CPSF a valuable tool in studying enzyme mechanisms and protein interactions.

Key Properties:

- Electrophilic Reactivity: CPSF exhibits a balance of inherent electrophilic reactivity and stability under physiological conditions, enabling selective targeting of specific proteins.

- Covalent Modification: It can covalently modify essential amino acid residues, leading to irreversible inhibition of enzyme activity.

Applications in Biological Research

CPSF is primarily used as a chemical probe in various biological studies. Its ability to selectively inhibit enzymes has made it instrumental in profiling fatty acid-associated proteins and other metabolic pathways.

Table 1: Summary of Biological Applications

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study demonstrated that CPSF and related sulfonyl fluorides could effectively inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition was characterized using fluorescent assays that monitored enzyme activity through substrate hydrolysis. CPSF showed selectivity for FAAH over other serine hydrolases, indicating its potential as a therapeutic agent for modulating endocannabinoid signaling .

2. Antiproliferative Activity

In another investigation, CPSF derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). The results indicated that certain modifications to the CPSF structure enhanced its potency against these cell lines, suggesting that CPSF could be developed further as an anticancer agent .

Recent Findings

Recent research has highlighted the versatility of CPSF as a reactive probe for studying complex biological systems. For instance, a study involving alkynyl-functionalized fatty acid-based sulfonyl fluoride probes demonstrated that these compounds could covalently label fatty acid-associated proteins, providing insights into their functional roles within cellular metabolism .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloropropane-1-sulfonyl fluoride is primarily utilized as a reagent in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules makes it valuable for the development of new chemical entities.

Synthesis of Sulfonamides and Bioisosteres

One notable application is in the synthesis of sulfonamides, which are important in pharmaceutical chemistry. For instance, it has been employed to create bioisosteres of amide bonds, enhancing the bioactivity of compounds. In a study, the compound was used to install a sulfonamide bioisostere that exhibited improved antiproliferative activity against various cancer cell lines, including HeLa and murine leukemia cells .

Formation of Chiral Ionic Liquids

Another application involves its role as a starting reagent in synthesizing chiral imidazolium ionic liquids. These ionic liquids have potential uses in catalysis and as solvents in various chemical reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for developing therapeutic agents.

Drug Discovery

Research indicates that sulfonyl fluorides, including this compound, are increasingly recognized for their utility in drug discovery. They can act as electrophilic warheads that participate in covalent bonding with biological targets, thus playing a crucial role in the design of inhibitors for various diseases .

Anticancer Agents

The compound has been explored for its potential in synthesizing anticancer agents. For example, modifications involving sulfonyl fluoride groups have shown promise in enhancing the efficacy of existing drugs by improving their binding affinity to target proteins .

Biochemical Applications

This compound is also significant in biochemical applications, particularly in peptide synthesis.

Peptide Synthesis

It is utilized as a coupling reagent in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds under mild conditions. Its high yield and efficiency make it suitable for producing complex peptides that are essential for biological research and therapeutic development .

Case Study: Synthesis of Anticancer Compounds

A recent study demonstrated the use of this compound to synthesize novel anticancer compounds by replacing traditional amide bonds with sulfonamide bioisosteres. The synthesized compounds were tested against several cancer cell lines, showing improved activity compared to their predecessors .

Case Study: Development of Peptide Therapeutics

In another case, researchers employed this compound in the late-stage modification of peptides to enhance their pharmacological profiles. The incorporation of sulfonyl fluoride groups allowed for better stability and efficacy of peptide-based therapeutics .

Data Table: Applications Summary

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamides | Improved antiproliferative activity |

| Formation of chiral ionic liquids | Useful in catalysis and solvent applications | |

| Medicinal Chemistry | Drug discovery | Electrophilic warhead for covalent bonding |

| Anticancer agent development | Enhanced binding affinity | |

| Biochemical Applications | Peptide synthesis | High yield and efficiency |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Selected Sulfonyl Chlorides for Comparison

The following compounds share functional or structural similarities:

Chloromethanesulfonyl chloride (ClCH₂SO₂Cl).

Propane-2-sulfonyl chloride (CH₃CH(SO₂Cl)CH₃).

4-Chlorobutane-1-sulfonyl chloride (Cl(CH₂)₄SO₂Cl).

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Observations :

Reactivity and Steric Effects: The 3-chloro substituent in 3-chloropropane-1-sulfonyl chloride enables intramolecular cyclization (e.g., forming pyrropyridinones) due to optimal chain length . 4-Chlorobutane-1-sulfonyl chloride exhibits lower yields (34–78%) in similar reactions, likely due to steric hindrance from the longer alkyl chain . Chloromethanesulfonyl chloride (smaller molecule) may favor faster nucleophilic substitutions but lacks versatility in forming complex heterocycles.

Synthetic Utility :

- 3-Chloropropane-1-sulfonyl chloride is preferred in multi-step pharmaceutical syntheses due to its balance of reactivity and stability .

- Propane-2-sulfonyl chloride’s branched structure may limit its use in linear cyclization reactions.

Commercial Accessibility :

Métodos De Preparación

Direct Sulfonyl Fluorination via Sulfonate Precursors

A prominent and practical approach to prepare sulfonyl fluorides, including 3-chloropropane-1-sulfonyl fluoride, involves a one-pot reaction starting from sulfonate salts or sulfonic acids. This method avoids the use of highly toxic chlorosulfuric acid and harsh chlorination conditions traditionally required.

- Starting Material: Sodium 3-chloropropane-1-sulfonate or corresponding sulfonic acid.

- Chlorination Agent: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a mild chlorinating reagent to convert sulfonate to sulfonyl chloride intermediate.

- Fluorination Agent: Potassium bifluoride (KHF₂) is used as a fluorine source, offering strong nucleophilicity and acting as a buffer.

- Catalysts: Quaternary ammonium salts such as tetra-n-butylammonium bromide (TBAB) for sulfonate salts, and tetramethylammonium chloride (TMAC) for sulfonic acids.

- Solvent System: A mixture of acetonitrile and acetone (1:1 v/v) optimizes yield.

- Temperature: Chlorination step at 60 °C, followed by fluorination at room temperature.

- Sulfonate salt reacts with cyanuric chloride in the presence of TBAB catalyst at 60 °C to form sulfonyl chloride intermediate.

- After cooling to room temperature, KHF₂ is added to substitute the chlorine with fluorine, yielding the sulfonyl fluoride.

- Mild, transition-metal-free conditions.

- Avoids hazardous chlorosulfuric acid.

- One-pot procedure simplifies handling and improves efficiency.

- Good tolerance to various functional groups, including electron-donating and some electron-withdrawing substituents.

- Yields typically range from 60% to 87% depending on substrate and conditions.

- For sulfonate salts, TBAB catalyst at 5 mol% and 3 equivalents of KHF₂ gave optimal yields (~86-87%).

- For sulfonic acids, TMAC catalyst at 5 mol% was more effective.

| Entry | Catalyst (mol%) | Fluoride Source (equiv.) | Yield (%) |

|---|---|---|---|

| 1 | TBAB (5.0) | KHF₂ (3.0) | 86 |

| 2 | TBAB (5.0) | KF (5.0) | 82 |

| 3 | TMAC (5.0) | KHF₂ (3.0) | Moderate to good yields for sulfonic acids |

Table: Representative catalyst and fluoride source screening for sulfonyl fluoride synthesis from sulfonates and sulfonic acids

Chlorine–Fluorine Exchange from Sulfonyl Chlorides

A classical method involves preparing sulfonyl chlorides from sulfonates or sulfonic acids using chlorosulfuric acid or oxalyl chloride, followed by chlorine-fluorine exchange with fluoride salts such as KF or KHF₂.

- This method often requires harsh conditions and handling of toxic chlorosulfuric acid.

- The sulfonyl chloride intermediate is highly reactive and can lead to side reactions.

- Phase transfer catalysts and crown ethers have been used to improve fluorination efficiency.

- This method is less favored due to safety and selectivity concerns.

Transition-Metal Catalyzed Sulfonyl Fluoride Synthesis

Some reports describe palladium-catalyzed insertion of sulfur dioxide into aryl halides followed by fluorination to form aryl sulfonyl fluorides. However, these methods are more suitable for aromatic systems and less applicable to aliphatic sulfonyl fluorides like this compound.

Electrochemical Oxidative Fluorination

Recent advances include electrochemical methods that convert thiols or disulfides into sulfonyl fluorides under mild, environmentally benign conditions.

- The process involves electrochemical oxidation to generate sulfenyl fluoride intermediates, which are further fluorinated.

- Fluorination can be facilitated by nucleophilic fluoride sources such as KF.

- This method is still under development and less established for aliphatic sulfonyl fluorides.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| One-pot sulfonate to sulfonyl fluoride | Sulfonate salts or sulfonic acids | Cyanuric chloride, KHF₂, TBAB/TMAC | 60 °C chlorination, r.t. fluorination, MeCN/acetone solvent | 60-87% | Mild, metal-free, scalable |

| Chlorine-fluorine exchange | Sulfonyl chlorides | KF or KHF₂, phase transfer catalysts | Harsh, toxic reagents | Variable | Less selective, safety concerns |

| Pd-catalyzed insertion | Aryl halides | Pd catalyst, SO₂, fluorinating agents | Specialized | Moderate | Limited to aromatic sulfonyl fluorides |

| Electrochemical oxidation | Thiols/disulfides | Electrochemical cell, KF | Mild, green | Developing | Emerging technology |

Research Findings and Notes

- The one-pot method using cyanuric chloride and potassium bifluoride is currently the most practical and efficient for preparing aliphatic sulfonyl fluorides such as this compound.

- The choice of catalyst is crucial; TBAB works well for sulfonate salts, while TMAC is better for sulfonic acids.

- Solvent optimization (acetonitrile/acetone mixture) significantly improves yields.

- The method tolerates various substituents but is sensitive to strong electron-withdrawing groups like nitro, which reduce yields.

- Sulfonate salts of monovalent metals (Na⁺, K⁺, Li⁺) give better yields than those of divalent metals (Ca²⁺, Mg²⁺), likely due to coordination effects that inhibit intermediate formation.

- Electrochemical methods offer a promising green alternative but require further development for routine synthesis of such compounds.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Chloropropane-1-sulfonyl fluoride’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the compound’s molecular structure, particularly the sulfonyl fluoride (-SO₂F) and chloropropyl groups. Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity by detecting volatile impurities, while Fourier-Transform Infrared Spectroscopy (FT-IR) validates functional groups like S=O and C-F bonds. Refractive index (n²⁰/D: 1.489) and density (1.456 g/mL at 25°C) measurements further corroborate sample consistency .

Q. How can fluoride release from this compound be quantified under varying experimental conditions?

- Methodological Answer : Ion-selective electrodes (ISE) or ion chromatography (IC) are effective for quantifying free fluoride ions in aqueous solutions. Calibration curves should be generated using standard fluoride solutions (e.g., 0.1–10 ppm) at controlled pH levels (e.g., pH 5–8), as pH influences fluoride dissociation. For kinetic studies, real-time monitoring via ISE coupled with temperature-controlled reactors can reveal hydrolysis rates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives in covalent protein modification?

- Methodological Answer : Derivatization strategies involve nucleophilic substitution at the chloropropyl group. For example, substituting chloride with amines or thiols requires polar aprotic solvents (e.g., DMF, THF) and catalysts like K₂CO₃. Reaction kinetics can be monitored via HPLC to track intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>80%) .

Q. What role do solvent polarity and temperature play in the reaction kinetics of this compound with nucleophiles?

- Methodological Answer : Solvent polarity (e.g., dielectric constant) affects transition-state stabilization in SN2 reactions. In polar aprotic solvents (ε > 15, e.g., DMSO), reaction rates increase due to better charge separation. Elevated temperatures (e.g., 50–80°C) accelerate kinetics but may promote side reactions (e.g., hydrolysis). Arrhenius plots (ln k vs. 1/T) can determine activation energies, while computational models (DFT) predict solvent effects on reaction pathways .

Q. How can computational chemistry models predict the reactivity of this compound with biological nucleophiles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic interactions at the sulfonyl fluoride group. Molecular docking simulations (AutoDock Vina) predict binding affinities with protein active sites (e.g., serine hydrolases). Electrostatic potential maps highlight nucleophilic attack sites (e.g., sulfur or oxygen atoms), guiding rational design of covalent inhibitors .

Key Research Insights

- Synthetic Challenges : Hydrolysis sensitivity necessitates anhydrous conditions for derivatization .

- Biochemical Applications : Covalent bonding with proteins enables targeted enzyme inhibition, but selectivity must be validated via competitive binding assays .

- Safety Considerations : Rapid neutralization protocols are critical due to the compound’s reactivity with moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.